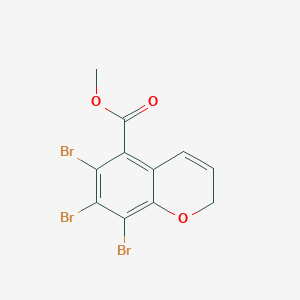methanone CAS No. 921230-71-9](/img/structure/B12622938.png)
[4-(2-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a fluoropyridine moiety, making it an interesting subject for studies in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 4-(2-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-fluoropyridine-3-carboxylic acid with 1-(2-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
4-(2-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles like amines or thiols replace the fluorine atom, leading to the formation of new compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic effects, including its role as a ligand for certain receptors, which could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(2-Chlorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a piperazine ring with chlorophenyl and fluoropyridine substituents. Similar compounds include:
4-(2-Chlorophenyl)piperazin-1-ylmethanone: This compound has a similar structure but with a chlorine atom instead of fluorine on the pyridine ring.
4-(2-Fluorophenyl)piperazin-1-ylmethanone:
These comparisons highlight the distinctiveness of 4-(2-Chlorophenyl)piperazin-1-ylmethanone and its potential for unique applications in scientific research.
Propriétés
Numéro CAS |
921230-71-9 |
|---|---|
Formule moléculaire |
C16H15ClFN3O |
Poids moléculaire |
319.76 g/mol |
Nom IUPAC |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)18/h1-7H,8-11H2 |
Clé InChI |
AYXKPVGYAFSAHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
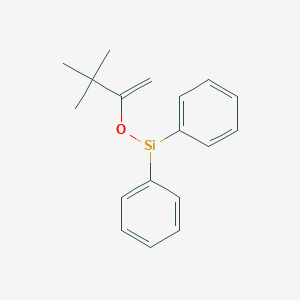
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
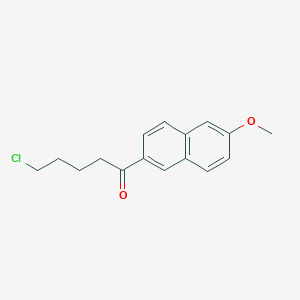
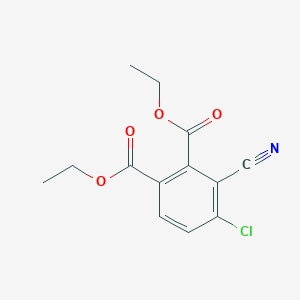

![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
![3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol](/img/structure/B12622900.png)
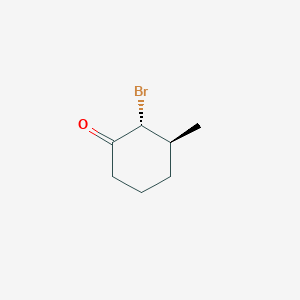
![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
